4-Methylphenyl(4-methoxyphenoxy)acetate

Description

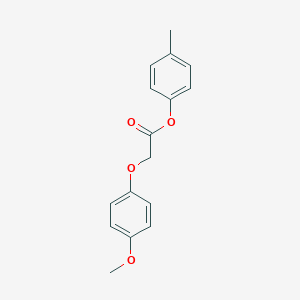

4-Methylphenyl(4-methoxyphenoxy)acetate is a synthetic ester compound developed as part of conformationally constrained analogues of diacylglycerol (DAG), which are critical in studying cellular signaling pathways . Its synthesis involves multiple steps, including Sonogashira coupling, esterification, and deprotection reactions. The compound features a 4-methylphenyl group connected via an ethynyl bridge to a phenoxyacetate moiety substituted with a methoxy group at the para position (Figure 1). This structural design introduces rigidity to mimic DAG’s bioactive conformation, enhancing its utility in probing protein kinase C (PKC) interactions .

Molecular Formula: C₁₆H₁₄O₄

Molecular Weight: 270.28 g/mol

Key Applications:

- Biochemical research targeting DAG-PKC signaling pathways.

- Development of enzyme inhibitors or activators with improved selectivity.

Properties

Molecular Formula |

C16H16O4 |

|---|---|

Molecular Weight |

272.29 g/mol |

IUPAC Name |

(4-methylphenyl) 2-(4-methoxyphenoxy)acetate |

InChI |

InChI=1S/C16H16O4/c1-12-3-5-15(6-4-12)20-16(17)11-19-14-9-7-13(18-2)8-10-14/h3-10H,11H2,1-2H3 |

InChI Key |

PVBVPDDDCBIKPJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)OC |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between 4-Methylphenyl(4-methoxyphenoxy)acetate and related phenyl acetate derivatives.

Table 1. Comparative Analysis of Phenyl Acetate Derivatives

Key Findings:

Structural Rigidity: The ethynyl bridge in this compound imparts conformational rigidity absent in simpler esters like Ethyl 4-methylphenoxyacetate. This rigidity is critical for mimicking DAG’s bioactive conformation .

Reactivity in Electrochemical Reactions: Methoxy-substituted derivatives (e.g., Methyl 2-(4-methoxyphenoxy)acetate) exhibit superior electrochemical amination activity compared to methyl- or chloro-substituted analogues. The methoxy group stabilizes radical cations, accelerating reaction rates .

Methanolysis Kinetics: Substituents significantly influence methanolysis rates. For example, 4-Methylphenyl acetate undergoes slower methanolysis (k = 1.96 mol⁻¹·L·s⁻¹) than 4-acetoxymethylphenyl acetate (k = 4.56 mol⁻¹·L·s⁻¹). The methoxy group in the target compound may stabilize transition states, though specific data are pending .

Biological Applications :

- Chloro-substituted derivatives (e.g., Methyl 4-chlorophenylacetate) are often used in pharmaceuticals due to their metabolic stability, whereas methoxy-substituted compounds are prioritized in agrochemicals and biochemical probes .

Solubility and Physical Properties: Ethyl 4-methylphenoxyacetate’s shorter alkyl chain and methylphenoxy group enhance its solubility in nonpolar solvents compared to the target compound, which has a bulkier structure .

Preparation Methods

Synthesis of (4-Methoxyphenoxy)acetyl Chloride

(4-Methoxyphenoxy)acetic acid is treated with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction typically proceeds at 0–20°C for 1–2 hours, yielding the acyl chloride with near-quantitative conversion. For example:

This step mirrors the thionyl chloride-mediated activation of 4-methoxyphenylacetic acid reported in ChemicalBook.

Coupling with 4-Methylphenol

The acyl chloride is reacted with 4-methylphenol in the presence of a base (e.g., pyridine or triethylamine) to scavenge HCl. Conditions include stirring at room temperature for 4–6 hours in dichloromethane or ethyl acetate. Yields range from 70–85%, with purification via silica gel chromatography.

Mitsunobu Reaction for Direct Esterification

The Mitsunobu reaction enables direct esterification between (4-methoxyphenoxy)acetic acid and 4-methylphenol, bypassing acyl chloride formation.

Reaction Mechanism

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the carboxylic acid and alcohol couple via a redox process. The reaction proceeds under inert atmosphere at 0–5°C, gradually warming to room temperature over 12 hours.

Optimization Considerations

-

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility.

-

Yield: Reported yields for analogous esters reach 65–78%, though steric hindrance from methoxy groups may reduce efficiency.

Stepwise Synthesis from (4-Methoxyphenoxy)acetic Acid

Preparation of (4-Methoxyphenoxy)acetic Acid

4-Methoxyphenol reacts with chloroacetic acid in alkaline medium (NaOH/K₂CO₃) at 80–100°C for 6–8 hours. The product is isolated via acidification (pH 2–4) and extracted into ethyl acetate.

Esterification with 4-Methylphenol

Activating the carboxylic acid with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitates esterification. Conditions:

-

Molar ratio: 1:1.2 (acid:alcohol)

-

Solvent: Dichloromethane

Transesterification Strategies

Transesterification offers a solvent-efficient route using methyl or ethyl esters of (4-methoxyphenoxy)acetic acid.

Catalytic Transesterification

Titanium(IV) isopropoxide (Ti(OiPr)₄) catalyzes the exchange between methyl (4-methoxyphenoxy)acetate and 4-methylphenol at 110–120°C. Excess phenol drives equilibrium, achieving 60–75% conversion.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Acyl Chloride Route | 70–85 | 6–8 h | High purity; scalable | SOCl₂ handling hazards |

| Mitsunobu Reaction | 65–78 | 12–24 h | No acidic byproducts | Costly reagents (DEAD, PPh₃) |

| Stepwise DCC/DMAP | 80–90 | 24 h | Mild conditions | Requires activated acid |

| Transesterification | 60–75 | 48 h | Solvent recovery | Moderate yields |

Q & A

Q. What are the recommended synthetic routes for 4-Methylphenyl(4-methoxyphenoxy)acetate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves a two-step process:

Esterification : React 4-methylphenol with chloroacetyl chloride to form the acetoxy intermediate.

Ether Formation : Couple the intermediate with 4-methoxyphenol under basic conditions (e.g., K₂CO₃ in DMF) to form the final product.

Optimization Tips :

- Monitor reaction progress via thin-layer chromatography (TLC) .

- Use inert atmospheres (N₂) to prevent oxidation of sensitive phenolic groups .

- Purify via column chromatography with ethyl acetate/hexane gradients.

Q. Reference :

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.2 ppm for substituted phenyl groups) and ester carbonyl (δ 4.3–4.5 ppm for –OCH₂CO–).

- ¹³C NMR : Confirm ester carbonyl (δ 170–175 ppm) and methoxy groups (δ 55–56 ppm).

- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., m/z 286 [M⁺]) and fragmentation patterns.

- IR Spectroscopy : Detect ester C=O stretches (~1740 cm⁻¹) and aromatic C–O bonds (~1250 cm⁻¹).

Example : Ethyl 4-methylphenoxyacetate (structurally analogous) was characterized using IR, MS, and NMR .

Reference :

Advanced Research Questions

Q. How does this compound interact with cytochrome P450 enzymes, and what experimental approaches are used to study these interactions?

Methodological Answer:

- In Vitro Assays :

- Use liver microsomes or recombinant CYP isoforms (e.g., CYP3A4) to assess metabolic stability.

- Monitor metabolite formation via LC-MS/MS.

- Kinetic Studies :

- Determine inhibition constants (Kᵢ) using fluorogenic substrates (e.g., 7-benzyloxyquinoline).

- Analyze Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

Key Finding : Structurally similar compounds (e.g., chromenone derivatives) show CYP3A4 modulation via π-π stacking interactions .

Reference :

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

- Reproducibility Checks :

- Validate purity (>95%) via HPLC with a C18 column (methanol/water gradient).

- Standardize assay conditions (e.g., pH, temperature, cell lines).

- Mechanistic Profiling :

- Use CRISPR-edited cell lines to isolate target pathways (e.g., MAPK/ERK).

- Compare results with structurally related analogs (e.g., 4-chlorophenyl derivatives) to identify substituent effects .

Example : Discrepancies in receptor binding affinity were resolved by controlling for solvent polarity in assay buffers .

Reference :

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADME Prediction :

- Use software like Schrödinger’s QikProp to estimate logP (lipophilicity), Caco-2 permeability, and plasma protein binding.

- Validate with in vitro Caco-2 assays for intestinal absorption.

- Docking Studies :

- Model interactions with targets (e.g., COX-2) using AutoDock Vina.

- Prioritize binding poses with lowest RMSD values relative to crystallographic data.

Case Study : A chromenone derivative showed improved oral bioavailability predictions when methoxy groups enhanced solubility .

Reference :

Q. What synthetic modifications to this compound could enhance its stability in physiological environments?

Methodological Answer:

- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) ortho to the ester group to hinder enzymatic hydrolysis.

- Prodrug Design : Convert the ester to a carbamate or amide for targeted release .

- Isotope Labeling : Use deuterated methyl groups to slow oxidative metabolism (e.g., CYP-mediated demethylation).

Example : Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate exhibited enhanced stability via fluorine substitution .

Reference :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.